molecular formula C13H10FNO B1392039 2-(2-Fluorobenzoyl)-5-methylpyridine CAS No. 1187164-46-0

2-(2-Fluorobenzoyl)-5-methylpyridine

Cat. No.: B1392039
CAS No.: 1187164-46-0
M. Wt: 215.22 g/mol
InChI Key: RLQKXSGPDWBSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzoyl)-5-methylpyridine is a fluorinated aromatic compound featuring a pyridine core substituted with a 2-fluorobenzoyl group at position 2 and a methyl group at position 3. The 5-methyl group on the pyridine ring may improve metabolic stability and solubility compared to non-methylated analogues .

Properties

IUPAC Name

(2-fluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKXSGPDWBSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)-5-methylpyridine typically involves the reaction of 2-fluorobenzoyl chloride with 5-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzoyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Reaction Mechanism

The compound can undergo various chemical transformations:

  • Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : It can be modified to yield different derivatives.
  • Hydrolysis : Hydrolysis can produce corresponding carboxylic acids and pyridine derivatives.

Medicinal Chemistry

2-(2-Fluorobenzoyl)-5-methylpyridine serves as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery. For example, it can be utilized in developing inhibitors for specific enzymes involved in metabolic pathways.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity through specific binding interactions enhances its utility in understanding metabolic processes.

Material Science

In material science, this compound is used to create advanced materials, including polymers and liquid crystals. Its distinct chemical properties allow for modifications that enhance material performance in various applications.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisDevelopment of enzyme inhibitors
Biological StudiesProbe for studying enzyme interactionsAssays for metabolic pathway analysis
Material ScienceProduction of advanced materialsCreation of polymers and liquid crystals

Case Study 1: Enzyme Interaction Studies

In a study focusing on enzyme kinetics, researchers utilized this compound to investigate its inhibitory effects on specific enzymes. The results indicated that the compound effectively modulated enzyme activity, providing insights into its potential therapeutic applications.

Case Study 2: Synthesis of Pharmaceutical Compounds

Another research project highlighted the use of this compound as a precursor in synthesizing novel pharmaceutical agents. The synthesized compounds exhibited promising biological activities against target diseases, showcasing the importance of this compound in drug development.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in various binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(2-Fluorobenzoyl)-5-methylpyridine but differ in substituents, leading to distinct pharmacological and physicochemical profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Synthesis Yield Reference ID
2-(4-Fluorophenyl)-5-methylpyridine C₁₂H₁₀FN 187.22 4-Fluorophenyl, 5-methyl Fluorescent probes, pharmaceuticals Not reported
2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine (M-5MPEP) C₁₅H₁₂FNO 241.27 3-Methoxyphenyl ethynyl, 5-methyl mGluR5 allosteric modulation Not reported
2-(5-Bromo-2-chlorophenyl)-5-methylpyridine C₁₂H₉BrClN 282.57 5-Bromo-2-chlorophenyl, 5-methyl Intermediate in drug synthesis Not reported
2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-pyrazol-1-yl)-5-methylpyridine (18b) C₁₈H₁₇F₂N₃O₂ 346.14 Difluorophenoxy, isopropoxy, pyrazole DHODH inhibition 34%
Key Observations:

Substituent Effects on Bioactivity :

  • The 2-fluorobenzoyl group in the target compound likely enhances hydrogen-bonding interactions with enzymes compared to simpler fluorophenyl or halogenated derivatives (e.g., 2-(4-Fluorophenyl)-5-methylpyridine) .
  • M-5MPEP demonstrates the importance of ethynyl linkages in modulating metabotropic glutamate receptors (mGluR5), suggesting that analogous substitutions in this compound could influence receptor specificity .
  • Compound 18b highlights the role of heterocyclic appendages (e.g., pyrazole) in dihydroorotate dehydrogenase (DHODH) inhibition, a mechanism distinct from benzoyl-containing derivatives .

Synthetic Yields and Methods :

  • The synthesis of 18b via high-temperature acetonitrile reactions (34% yield) contrasts with cross-electrophile coupling strategies used for brominated pyridines (35% yield for 3ae in ) .
  • Halogenated analogues (e.g., 2-(5-Bromo-2-chlorophenyl)-5-methylpyridine) may require palladium-catalyzed cross-coupling, introducing complexity compared to direct benzoylation routes .

Physicochemical Properties: Molecular Weight: The target compound’s molecular weight is expected to exceed 240 g/mol (based on 2-fluorobenzoyl + 5-methylpyridine), placing it within the "drug-like" range, similar to M-5MPEP (241.27 g/mol) .

Biological Activity

2-(2-Fluorobenzoyl)-5-methylpyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, highlighting the compound's significance in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C12H10FNC_{12}H_{10}FN. The structure features a pyridine ring substituted with a fluorobenzoyl group and a methyl group. The presence of the fluorine atom enhances the compound's stability, lipophilicity, and ability to form hydrogen bonds, which can influence its biological interactions and efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of biological targets. This may include enzyme inhibition or receptor modulation, which can result in various biochemical effects.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives demonstrate significant cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells. These compounds often utilize mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDuTBDApoptosis induction
Reference Drug (Bleomycin)FaDuTBDDNA damage

Enzyme Inhibition

In addition to anticancer properties, this compound has been explored for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmitter regulation, making this compound a candidate for Alzheimer's disease therapy. Studies have indicated that modifications in its structure can lead to enhanced inhibitory activity against these enzymes .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the efficacy of various pyridine derivatives against L1210 mouse leukemia cells. The results demonstrated that compounds similar to this compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was attributed to intracellular conversion pathways leading to active metabolites that inhibit critical cellular processes .
  • Alzheimer's Disease Research :
    A recent investigation into dual inhibitors for cholinesterases highlighted the role of similar compounds in enhancing brain exposure and inhibiting enzyme activity. The findings suggest that this compound could be optimized for improved selectivity and efficacy in targeting cholinergic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorobenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorobenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.